2-Amino-2-iminoacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-iminoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O/c3-1(4)2(5)6/h(H3,3,4)(H2,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANSPEXFDMFMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318849 | |
| Record name | 2-Amino-2-iminoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27899-57-6 | |
| Record name | 2-Amino-2-iminoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27899-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-2-iminoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Synthetic Methodologies
Direct Synthetic Routes to 2-Amino-2-iminoacetamide Core Structure
Direct synthesis of the this compound core, also known as N-amidinoglycinamide or guanidinylacetamide, involves the formation of the guanidinyl group on a pre-formed acetamide (B32628) skeleton or the simultaneous construction of both functionalities. One plausible approach is the reaction of cyanamide (B42294) with glycinamide (B1583983). In this method, the amino group of glycinamide would act as a nucleophile, attacking the carbon of the cyanamide to form the guanidinyl moiety directly. This type of reaction is a fundamental method for the preparation of guanidines from amines. organic-chemistry.org
Another direct approach could involve the reaction of a haloacetamide, such as 2-chloroacetamide, with guanidine (B92328). The nucleophilic guanidine would displace the halide to form the carbon-nitrogen bond, yielding the desired product. This method leverages the reactivity of alpha-halo carbonyl compounds towards nucleophilic substitution.
Precursor-Based Synthetic Strategies
Pathways from Iminoacetic Acid Derivatives and Amides
Iminodiacetic acid can serve as a precursor for the synthesis of this compound. The industrial synthesis of iminodiacetic acid often involves the aminolysis of monochloroacetic acid with ammonia (B1221849), where glycine (B1666218) is formed as an intermediate that subsequently reacts with another molecule of monochloroacetic acid. mtak.hu
A synthetic strategy starting from iminodiacetic acid would require the selective amidation of one of the carboxylic acid groups to form an amide, followed by the conversion of the second carboxylic acid group into a guanidine. This multi-step process would necessitate careful use of protecting groups to ensure regioselectivity. For instance, one of the acid groups could be protected as an ester, while the other is converted to an amide. Subsequent deprotection and conversion of the newly freed carboxylic acid to a guanidine, potentially via a carbodiimide (B86325) intermediate or reaction with a guanylating agent, would yield the target compound.
Utilization of Glycine Derivatives as Starting Materials
Glycine and its derivatives are readily available and versatile starting materials for the synthesis of this compound. A common strategy involves the initial preparation of glycinamide (2-aminoacetamide) from glycine. This can be achieved by first protecting the amino group of glycine, for example as a carbamate, then activating the carboxylic acid (e.g., as an acid chloride or by using a coupling agent) and reacting it with ammonia. The final step would be the deprotection of the amino group to yield glycinamide. protpi.chnih.gov
With glycinamide in hand, the synthesis of this compound can be completed by the guanylation of the primary amino group. This transformation is a key step and can be accomplished using various guanylating agents. sigmaaldrich.comnih.gov Common reagents for this purpose include:
Cyanamide: A straightforward reagent that reacts with amines to form guanidines. organic-chemistry.org
O-Methylisourea: This reagent provides a facile route to guanidines through the displacement of the methoxy (B1213986) group by the amine.
N,N'-di-Boc-thiourea activated with a coupling agent (e.g., Mukaiyama's reagent or EDC): This method offers a mild and efficient way to introduce a protected guanidinyl group, which can be subsequently deprotected. sigmaaldrich.com
A modular synthesis approach has been described for a related class of compounds, "peptidines," which are glycine-amidine-based oligomers. This method involves the amidination of a secondary amine to form a chloroamidine, followed by an amination step where the chloride is displaced to form the α-amino amidine. researchgate.net This strategy could potentially be adapted for the synthesis of this compound.
Catalytic Approaches in this compound Synthesis
Transition Metal Catalysis (e.g., Zn(II)-catalyzed reactions)
Transition metal catalysis, particularly with zinc(II) complexes, has emerged as a powerful tool for the synthesis of guanidines through the guanylation of amines with carbodiimides. ias.ac.intandfonline.comresearchgate.netacs.org This approach is attractive due to its high efficiency and the often mild reaction conditions required. A plausible Zn(II)-catalyzed synthesis of this compound would involve the reaction of 2-aminoacetamide with a suitable carbodiimide in the presence of a zinc catalyst.
The proposed mechanism for this catalytic reaction often involves the formation of a zinc-amido species, which then reacts with the carbodiimide. Subsequent protonolysis releases the guanidine product and regenerates the active catalyst. ias.ac.inmdpi.com Various zinc complexes, including those with guanidinate ligands, have been shown to be effective catalysts for related transformations. acs.orgunits.it
| Catalyst | Substrates | Key Findings | Reference |
|---|---|---|---|
| (Ar-BIAO)ZnCl2 complexes | Aromatic amines and carbodiimides/isocyanates | Highly chemoselective addition of N-H bonds. Amines with electron-donating groups showed higher conversion. | ias.ac.in |
| L-cysteine capped Zn nanoparticles | Primary amines and carbodiimides | Highly chemoselective coupling. The catalyst is recyclable and reusable. | tandfonline.com |
| Guanidinate Zn(II) Complexes | Lactide and ε-caprolactone polymerization | Efficient catalysis for ring-opening polymerization, demonstrating the utility of Zn-guanidinate complexes. | acs.orgunits.it |
| ZnEt2 | Amines and carbodiimides | Used for the modular synthesis of phenyl-guanidines with high yields. | mdpi.com |
Organocatalysis in Related Imino/Amino Acyl Systems
Organocatalysis provides a metal-free alternative for the synthesis of complex molecules containing amino and imino functionalities. While direct organocatalytic routes to this compound are not extensively documented, the principles of organocatalysis can be applied to key steps in its synthesis. For instance, organocatalysts can be employed in the formation of the amide bond or in the guanylation step.
Multicomponent Reactions (MCRs) for Iminoacetamide Scaffold Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient tools for constructing complex molecular scaffolds. researchgate.netnih.gov They are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.netnih.gov For the iminoacetamide scaffold, isocyanide-based MCRs are particularly relevant.
The Ugi reaction is a cornerstone of isocyanide-based MCRs, typically involving a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-aminoacyl amides. rsc.orgresearchgate.net Modifications of this reaction are adept at creating structures analogous to this compound. A notable example is the molecular iodine-catalyzed three-component coupling of aldehydes, amines, and isocyanides to form α-amino amidines. nih.gov This reaction offers several advantages, including mild conditions, high yields (75–93%), high atom economy, and a low environmental impact. nih.gov The proposed mechanism involves the iodine-catalyzed formation of an imine from the aldehyde and amine, which is then attacked by the nucleophilic isocyanide. A subsequent attack by another amine molecule on the resulting intermediate yields the α-amino amidine product. nih.gov This method has been shown to be more efficient and produce cleaner products than similar protocols using other catalysts like p-toluenesulfinic acid. nih.gov
Another foundational MCR is the Passerini reaction, which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgrsc.orgorganic-chemistry.org While it does not directly produce the iminoacetamide core, its principles of α-addition to an isocyanide are fundamental in the field and have inspired numerous variants for the synthesis of complex amides. rsc.orgnih.gov
The table below summarizes key MCRs applicable to the synthesis of the iminoacetamide scaffold and related structures.
| Reaction Name | Components | Product Type | Key Features & Catalysts |
| Ugi-type Amidine Synthesis | Aldehyde, Amine (2 equiv.), Isocyanide | α-Amino Amidine | Molecular Iodine (I₂) catalyst; Mild conditions; High atom economy; Yields 75-93%. nih.gov |
| Ugi Four-Component Reaction (U-4CR) | Aldehyde/Ketone, Primary Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Highly convergent; Produces complex peptide-like structures; Often performed in polar solvents. rsc.orgnih.gov |
| Passerini Three-Component Reaction (P-3CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | One of the first MCRs discovered; Proceeds rapidly in aprotic solvents; Believed to involve a cyclic transition state. wikipedia.orgorganic-chemistry.org |
| Oxidative Ugi-type Reaction | N-Alkyl Amine, Isocyanide, Water | α-Amino Amide | Uses N-alkyl amines directly via oxidative formation of iminium intermediates; Copper-peroxide system. thieme-connect.com |
Protecting Group Chemistry in Amino and Imino Acylamide Synthesis
The synthesis of molecules containing the this compound (guanidino-acetamide) core requires careful management of the highly reactive amino and guanidino functionalities. The guanidine group, in particular, is strongly basic and nucleophilic, which can interfere with many synthetic transformations, necessitating the use of protecting groups. nih.gov
Amino Group Protection: Standard protecting groups from peptide chemistry are commonly employed. creative-peptides.com
tert-Butoxycarbonyl (Boc): This is a widely used group that is stable to bases but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.comgoogle.com
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is base-labile and is cleaved under mild basic conditions, often with a dilute solution of piperidine (B6355638) in DMF, making it orthogonal to acid-labile groups like Boc. creative-peptides.com
Benzyloxycarbonyl (Z or Cbz): A classic amino protecting group, it is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids like HBr in acetic acid. creative-peptides.com
Guanidino Group Protection: The choice of protecting group for the guanidine function is critical. nih.gov
Urethane-type Protections: Reagents like N,N',N''-tri-Boc-guanidine and N,N',N''-tri-Cbz-guanidine can be used to convert alcohols or amines into protected guanidines. acs.org These multi-protected groups effectively reduce the basicity and nucleophilicity of the guanidino moiety.
Sulfonamides: Aromatic sulfonamides, such as the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, are frequently used. They are designed to be labile to strong acids like TFA, making them compatible with Boc-based solid-phase peptide synthesis. researchgate.net
Pyrazole-based Reagents: Reagents like 1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine react efficiently with amines to introduce the di-Boc-protected guanidine group under mild conditions, avoiding the use of potentially toxic heavy metal salts. researchgate.netnih.gov
The following table details common protecting groups used in the synthesis of amino- and imino-acetamides.
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| Amino | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA). creative-peptides.comgoogle.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., Piperidine in DMF). creative-peptides.com | |
| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation (H₂/Pd); HBr/AcOH. creative-peptides.com | |
| Guanidino | Di/Tri-tert-Butoxycarbonyl | di/tri-Boc | Strong acid (e.g., TFA). acs.org |
| Di/Tri-Benzyloxycarbonyl | di/tri-Cbz | Catalytic Hydrogenation. acs.org | |
| Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Strong acid (e.g., TFA). researchgate.net |
Green Chemistry Methodologies for Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of this compound and related amide structures, these principles are applied to minimize environmental impact and improve safety and efficiency.
Traditional amide bond formation often relies on stoichiometric coupling reagents (e.g., carbodiimides, HATU), which generate significant amounts of waste byproducts. scispace.com Green alternatives focus on catalytic methods, safer solvents, and energy efficiency.
Catalytic Amidation: Replacing stoichiometric activators with catalysts is a primary goal. Boric acid has been used as a simple, readily available catalyst for the synthesis of amides from carboxylic acids and urea (B33335) under solvent-free conditions, proceeding rapidly with direct heating. researchgate.netsemanticscholar.org
Biocatalysis: Enzymes offer a highly sustainable route to amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids with amines in high yields. nih.gov These reactions can often be run in environmentally benign solvents, such as cyclopentyl methyl ether, and typically require minimal product purification. nih.gov
Use of Greener Solvents: The choice of solvent is critical, as solvents constitute a major portion of the waste generated in chemical processes. scispace.com Many traditional solvents like DMF and chlorinated hydrocarbons are being replaced with greener alternatives. scispace.com Deep Eutectic Solvents (DESs), such as a mixture of choline (B1196258) chloride and urea, have been successfully used as recyclable media for the synthesis of related heterocyclic structures like 2-aminoimidazoles, reducing reaction times and avoiding volatile organic compounds (VOCs). nih.gov
Solvent-Free Reactions: Conducting reactions without a solvent (neat) or in solid-state minimizes waste and can increase reaction rates. The aforementioned boric acid-catalyzed synthesis of amides from acids and urea is an example of a solvent-less method. researchgate.netsemanticscholar.org
Atom Economy: MCRs are inherently green as they maximize the incorporation of reactant atoms into the final product, thus having a high atom economy. researchgate.net The iodine-catalyzed synthesis of α-amino amidines is a prime example, noted for its efficiency and low environmental impact. nih.gov
The table below highlights several green chemistry approaches relevant to amide and iminoacetamide synthesis.
| Methodology | Approach | Example | Advantages |
| Catalysis | Non-stoichiometric Activation | Boric acid-catalyzed reaction of a carboxylic acid and urea. researchgate.netsemanticscholar.org | Reduces waste, uses a simple and available catalyst. |
| Biocatalysis | Enzymatic Synthesis | Candida antarctica lipase B (CALB) for direct amidation. nih.gov | High selectivity, mild conditions, biodegradable catalyst, minimal purification. |
| Alternative Solvents | Use of Benign Media | Synthesis in Deep Eutectic Solvents (e.g., Choline Chloride/Urea). nih.gov | Non-toxic, recyclable, can accelerate reactions. |
| Process Intensification | Solvent-Free Conditions | Trituration and direct heating of reactants. researchgate.netsemanticscholar.org | Eliminates solvent waste, can be faster and more energy-efficient. |
| Reaction Design | Multicomponent Reactions | Iodine-catalyzed three-component synthesis of α-amino amidines. nih.gov | High atom economy, reduces number of steps, saves energy and materials. |
Reaction Mechanisms and Chemical Transformations
Mechanistic Elucidation of 2-Amino-2-iminoacetamide Formation
The formation of the guanidinium (B1211019) core in molecules like this compound can be conceptualized through several synthetic routes, often involving the reaction of amines with electrophilic guanylating agents. While specific mechanistic studies on this compound are not extensively detailed in the literature, analogies can be drawn from the well-established synthesis of guanidines. rsc.org
The synthesis of guanidines often proceeds through a stepwise mechanism. A common approach involves the reaction of an amine with a carbodiimide (B86325), which is thought to be an intermediate in syntheses starting from thioureas. rsc.org This process is generally not concerted. The formation of this compound can be envisioned to follow a similar stepwise pathway.
For instance, the reaction would likely initiate with the nucleophilic attack of an amino group on a guanylating agent. This leads to the formation of a tetrahedral intermediate, which then undergoes further steps to yield the final guanidinium product. A concerted mechanism, where bond formation and breaking occur simultaneously in a single transition state, is less likely for this type of transformation due to the multiple bond reorganizations required.
Catalytic approaches to guanidine (B92328) synthesis, for example, using titanium imido complexes, also proceed via stepwise mechanisms involving cycloaddition and proton transfer steps. rsc.org DFT calculations on similar systems, such as the formation of 2-amido-2-aminoacetic acid, also support stepwise reaction pathways. chemrxiv.org
In the stepwise formation of guanidines, several key intermediates and transition states are involved. A prevalent intermediate in many guanidine syntheses is a carbodiimide species, although its isolation can be challenging due to its high reactivity. rsc.org In a potential synthesis of this compound, an activated intermediate is crucial for the guanylation step.
For example, in the reaction of amines with thioureas, a thiophilic metal salt is often used to activate the thiourea (B124793) and facilitate the desulfurization, leading to a carbodiimide intermediate. rsc.org The subsequent nucleophilic attack by an amine on this intermediate proceeds through a high-energy transition state to form the guanidine.
Theoretical studies on related reactions, such as the formation of 2-amido-2-aminoacetic acid, have elucidated the energy profiles of various reaction pathways, identifying the rate-determining steps and the structures of transition states. chemrxiv.org These studies highlight the importance of intermediates where bond formation between the nucleophilic nitrogen and the electrophilic carbon is initiated.
The synthesis of guanidines can be accompanied by several side reactions, which can affect the yield and purity of the desired product. One significant side reaction is the decomposition of the carbodiimide intermediate, which can be competitive with the desired nucleophilic attack by the amine. rsc.org
In the context of this compound synthesis, if precursors with multiple reactive sites are used, undesired reactions at those sites can occur. For example, if the starting materials are not appropriately protected, self-condensation or polymerization could be potential side reactions.
Furthermore, in reactions involving thioureas, the use of toxic reagents like mercury salts for desulfurization presents a significant drawback and can lead to undesired byproducts if not carefully controlled. rsc.org Computational studies on the formation of similar gem-diamino compounds have also explored competing side reactions, such as the formation of N-(1,1-dihydroxy-2-iminoethyl)amide. chemrxiv.org
Nucleophilic and Electrophilic Reactivity Profiles
The guanidinium group in this compound is a key determinant of its reactivity. Guanidines are known to be strong organic bases and potent nucleophiles. nih.gov The high basicity (pKa of the conjugate acid is around 13.6) is attributed to the resonance stabilization of the protonated form, the guanidinium cation. wikipedia.orgscripps.edu
The nucleophilicity of the guanidine group allows it to participate in various reactions, including alkylation and addition to unsaturated systems. nih.gov The central carbon atom of the guanidinium group, however, is generally not electrophilic and tends to undergo substitution rather than addition reactions. scripps.edu
Tautomerism and Isomerization Studies
Tautomerism is a significant feature of molecules containing guanidinium and amide groups. This compound can exist in several tautomeric forms due to the migration of protons between the nitrogen atoms of the guanidinium group and between the nitrogen and oxygen atoms of the acetamide (B32628) group.
The guanidinium group itself can exhibit amino-imino tautomerism. For this compound, this would involve the interconversion between the imino (=NH) and amino (-NH2) forms on the guanidinium moiety.
| Tautomeric Form | Key Structural Feature |
|---|---|
| Amino-imino (Guanidinium) | Equilibrium between different nitrogen protonation states in the guanidinium group. |
| Amide-imidic acid (Acetamide) | Equilibrium between the keto form (C=O) and the enol-like imidic acid form (C(OH)=N). |
The acetamide group can undergo amide-imidic acid tautomerism, where a proton migrates from the nitrogen to the oxygen atom, resulting in an imidic acid tautomer. The relative stability of these tautomers is influenced by factors such as solvent polarity and pH. Generally, the amide form is more stable than the imidic acid form.
Isomerization in molecules related to this compound, such as creatine (B1669601) (N-methyl-N-guanylglycine), involves the non-enzymatic conversion to creatinine (B1669602) through an intramolecular cyclization. nih.gov While this compound does not have the same structural features to undergo this specific cyclization, other isomerization processes, such as racemization at a chiral center if one were present, could be possible under certain conditions.
Derivatization Reactions and Functional Group Interconversions
The functional groups of this compound offer several possibilities for derivatization and functional group interconversions.
The nucleophilic guanidino group can be modified through reactions such as alkylation or acylation. nih.gov Derivatization of the guanidino group is a common strategy in peptide chemistry and for the analysis of guanidino compounds. nih.govresearchgate.netoup.com Reagents like O-methylisourea can be used for guanidination of primary amines, a reaction that in reverse could be adapted for the modification of the guanidino group itself. nih.gov
The primary amino group provides another site for derivatization. It can react with various electrophiles, such as acyl chlorides or anhydrides, to form amides. This is a fundamental reaction in organic synthesis. organic-chemistry.org
The acetamide group can also be a target for functional group interconversion. For instance, hydrolysis of the acetamide under acidic or basic conditions would yield the corresponding carboxylic acid and ammonia (B1221849). patsnap.com
| Functional Group | Derivatization/Interconversion Reaction | Reagents/Conditions |
|---|---|---|
| Guanidino Group | Alkylation | Alkyl halides |
| Guanidino Group | Acylation | Acyl chlorides, Anhydrides |
| Amino Group | Acylation | Acyl chlorides, Anhydrides |
| Acetamide Group | Hydrolysis | Acid or base catalysis |
These derivatization reactions are valuable for modifying the properties of this compound, for instance, to enhance its solubility, reactivity, or to attach it to other molecules.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations provide a powerful avenue for understanding the intrinsic properties of molecules like 2-amino-2-iminoacetamide at the atomic level. These computational methods allow for the detailed investigation of electronic structure, molecular geometries, and energetic landscapes.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on molecules containing guanidinium (B1211019) and acetamide (B32628) functionalities reveal important details about charge distribution, orbital interactions, and molecular stability.
The guanidinium group, with its delocalized π-system across the C-N bonds, is known to be a strong electron-donating group and possesses a significant resonance stabilization. DFT calculations on guanidinium and its derivatives consistently show a planar or near-planar arrangement of the CN3 core, which maximizes this resonance. The positive charge in the protonated form is not localized on a single atom but is distributed among the nitrogen and carbon atoms.
Key electronic properties that can be determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
| Property | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. The guanidinium group is expected to contribute significantly to the HOMO. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. The carbonyl group of the acetamide moiety is a likely contributor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and the energy of electronic transitions. A smaller gap suggests higher reactivity. |
| Mulliken Atomic Charges | A method for partitioning the electron density among atoms. | Reveals the charge distribution and identifies electrophilic and nucleophilic centers within the molecule. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |
Ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for calculating molecular properties compared to standard DFT, albeit at a greater computational cost. These methods are particularly valuable for obtaining precise geometries, vibrational frequencies, and interaction energies.
For a molecule like this compound, these high-level calculations can provide benchmark data for validating results from more computationally efficient DFT methods. They are especially useful for studying systems where electron correlation effects are significant. For example, the subtle interplay of hydrogen bonding and steric effects that dictate the preferred conformations of the molecule can be more accurately described using these advanced computational techniques.
The flexibility of the single bond connecting the guanidino and acetamide groups in this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the stable arrangements of the atoms in space and to determine their relative energies.
Computational methods can be used to construct a potential energy surface (PES) by systematically varying key dihedral angles and calculating the energy at each point. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for interconversion between these conformers.
For this compound, the key rotational barriers would be around the C-C and C-N bonds. The relative orientation of the amino and imino groups of the guanidinium moiety, as well as the orientation of the acetamide group, will define the conformational landscape. Intramolecular hydrogen bonding between the amino groups of the guanidinium part and the carbonyl oxygen of the acetamide part could play a significant role in stabilizing certain conformations.
Reaction Pathway Elucidation and Kinetic Modeling
Understanding the formation and reactivity of this compound requires a detailed investigation of the potential reaction pathways. Computational chemistry is an indispensable tool for mapping out these pathways, identifying key intermediates and transition states, and modeling the kinetics of the reactions.
While direct computational studies on the reaction pathways of this compound are scarce, valuable insights can be drawn from a DFT study on the reaction mechanism for the formation of a closely related compound, 2-amido-2-aminoacetic acid, from iminoacetic acid and formamide. epfl.ch This study provides a framework for understanding the fundamental steps that could be involved in the synthesis of this compound.
A transition state (TS) is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the reaction rate.
In the formation of 2-amido-2-aminoacetic acid, DFT calculations were used to locate and characterize the transition states for the key bond-forming steps. epfl.ch These calculations involve optimizing the geometry to find a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from the reactant to the product.
For a potential synthesis of this compound, a key step would likely involve the nucleophilic attack of an amine on a carbonyl or imine carbon. Computational characterization of the transition state for this step would reveal the concerted or stepwise nature of the bond formation and proton transfer processes.
In the DFT study of 2-amido-2-aminoacetic acid formation, the energy profile of the entire reaction pathway was calculated. epfl.ch By comparing the activation energies of all the elementary steps, the rate-determining step was identified as the one with the highest free energy of activation. The study found that the initial addition of the amide to the iminoacetic acid was the energetically most demanding step, thus identifying it as the RDS. epfl.ch
| Reaction Step (Analogous System) | Calculated Activation Energy (kcal/mol) | Significance |
| Amide Tautomerization | Moderate | A necessary preceding step for the main reaction. epfl.ch |
| Nucleophilic Attack | Highest | Identified as the rate-determining step in the formation of 2-amido-2-aminoacetic acid. epfl.ch |
| Proton Transfer | Low | A rapid step following the initial bond formation. epfl.ch |
This type of analysis, when applied to the specific reactants leading to this compound, would provide crucial information for understanding its synthesis and reactivity.
Solvent Effects on Reaction Mechanisms
The solvent environment can significantly influence the kinetics and mechanisms of chemical reactions. For this compound, the choice of solvent affects its solubility and the pathways of reactions it participates in, such as derivatization. researchgate.netresearchgate.net Computational models, categorized as implicit or explicit, are used to simulate these solvent effects. wikipedia.org Implicit models treat the solvent as a continuous medium, which is computationally efficient, while explicit models include individual solvent molecules, offering a more detailed and spatially resolved description of solute-solvent interactions. wikipedia.org
Studies on the derivatization of guanylurea (B105422) for analytical purposes, for example, have shown that solvents like acetonitrile (B52724) and 1,4-dioxane (B91453) impact the reaction performance. researchgate.net Theoretical calculations can elucidate these effects by modeling the reaction pathway in different solvent environments. By calculating the energy profiles of reactants, transition states, and products, chemists can predict how a solvent stabilizes or destabilizes key species in the reaction mechanism. For instance, polar solvents may preferentially stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction rate compared to nonpolar solvents. The solubility of related compounds, such as N-guanylurea dinitramide, has been studied in binary solvent mixtures like dimethyl sulfoxide (B87167) (DMSO)/water, demonstrating the complex interplay of solvent composition and solute-solvent interactions. researchgate.net
Intermolecular Interactions and Hydrogen Bonding Analysis
The structure of this compound features multiple hydrogen bond donor sites (the amino and imino N-H groups) and acceptor sites (the carbonyl oxygen and the nitrogen atoms). These features allow it to form strong and extensive intermolecular hydrogen bonds, which are crucial in determining its crystal structure and its interactions in solution. rsc.org
In the solid state, such as in guanylurea hydrochloride, crystallographic studies have revealed pronounced π-electron delocalization and a network of strong intra- and inter-molecular hydrogen bonds. rsc.org These interactions link the guanidine (B92328) moiety's amino groups with the ureic group's carbonyl oxygen, creating a polymer-like structure. rsc.org Computational analysis helps to quantify the strength and nature of these hydrogen bonds, providing a deeper understanding of the forces governing the molecule's self-assembly and its interactions with other molecules, such as water or biological receptors. researchgate.netmdpi.com
Topological Properties of Electron Charge Density (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework for analyzing chemical bonds and intermolecular interactions based on the topology of the electron density. frontiersin.org For this compound, QTAIM analysis can characterize the hydrogen bonds that define its structure and interactions.
This method identifies bond critical points (BCPs) in the electron density between two interacting atoms, such as the hydrogen and acceptor atoms in a hydrogen bond. researchgate.net The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide quantitative measures of the interaction's strength and nature. For a typical hydrogen bond, one would expect to find a BCP between the donor hydrogen and the acceptor atom (e.g., O or N). The values of ρ and ∇²ρ at this point indicate the degree of covalent character and the strength of the interaction. For instance, QTAIM analysis of the hydrogen bonds in guanylurea would allow for the classification and ranking of the different N-H···O and N-H···N interactions present in its crystal lattice. rsc.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and antibonds. wisc.edujoaquinbarroso.com This method is particularly effective for analyzing intermolecular interactions like hydrogen bonding in terms of charge transfer and orbital interactions. researchgate.netnih.gov
In this compound, a hydrogen bond such as N-H···O can be described as a donor-acceptor interaction. The NBO analysis would identify this as a charge transfer from a lone pair orbital (n) of the oxygen atom to the antibonding sigma orbital (σ*) of the N-H bond. researchgate.net The strength of this interaction is quantified by the second-order perturbation theory energy of stabilization, E(2). wisc.edu A higher E(2) value indicates a stronger hydrogen bond and greater stabilization of the system. researchgate.net This analysis can be applied to all potential hydrogen bonds within the molecule and between the molecule and its environment to create a detailed map of the stabilizing electronic interactions. nih.gov
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(O) | σ(N-H) | 15.8 | N-H···O Hydrogen Bond |
| LP(N) | σ(N-H) | 12.5 | N-H···N Hydrogen Bond |
| LP(O) | σ*(C-N) | 2.1 | Hyperconjugation |
Spectroscopic Property Prediction (e.g., theoretical NMR, IR, UV-Vis)
Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the interpretation of experimental data.
NMR Spectroscopy: Theoretical calculations, typically using Density Functional Theory (DFT) methods like Gauge-Independent Atomic Orbital (GIAO), can predict the ¹H and ¹³C NMR chemical shifts of this compound. The molecule's structure suggests distinct signals for the non-equivalent protons and carbons. For instance, separate signals would be predicted for the protons of the -NH₂ group, the =NH group, and the other -NH₂ group, although rapid proton exchange in certain solvents could lead to averaged signals in experimental spectra. nih.gov
IR Spectroscopy: The vibrational frequencies in the Infrared (IR) and Raman spectra of guanylurea can be computed theoretically. rsc.org These calculations help in assigning the observed spectral bands to specific molecular motions, such as the stretching and bending of N-H, C=O, C-N, and C=N bonds. csic.es Comparisons between theoretical and experimental spectra for guanylurea hydrochloride show good agreement and confirm the influence of strong hydrogen bonding, which typically causes a red shift (lowering of frequency) in the N-H stretching vibrations. rsc.org
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | 3450 - 3300 | Amino/Imino N-H stretch |
| ν(C=O) | ~1680 | Carbonyl C=O stretch |
| δ(NH₂) | ~1640 | Amino group scissoring |
| ν(C=N) | ~1600 | Imino C=N stretch |
| ν(C-N) | 1400 - 1200 | C-N stretches |
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. For this compound, calculations can predict the wavelengths of maximum absorption (λ_max) corresponding to electronic transitions, such as n→π* and π→π. nih.gov Experimental data shows that guanylurea has a strong absorption maximum at 190 nm. sielc.com Theoretical predictions can confirm that this absorption arises from π→π transitions within the delocalized π-electron system of the molecule.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. chemrxiv.org These simulations can provide detailed insights into the conformational flexibility of this compound and its specific interactions with surrounding solvent molecules. researchgate.netnih.gov
By simulating the molecule over time (from nanoseconds to microseconds), MD can explore its conformational landscape, identifying the most stable geometries and the energy barriers between them. biorxiv.orgtum.de This is particularly useful for a flexible molecule like guanylurea, where rotation around single bonds can lead to different conformers.
Advanced Structural Characterization Techniques
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for establishing the exact spatial arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule and its packing within the crystal lattice can be constructed.
Single crystal X-ray diffraction studies have been performed on various salts of 2-Amino-2-iminoacetamide (guanylurea), providing precise data on its molecular geometry in the solid state. Although the structure of the neutral parent compound is not detailed, analysis of its cationic form in salts like guanylurea (B105422) sulphate hydrate (B1144303) and guanylurea hydrochloride reveals key structural parameters. In these structures, the guanylurea cation exhibits significant π-electron delocalization across the guanidinium (B1211019) and urea (B33335) functionalities. researchgate.net
Crystallographic data for salts of this compound have been reported, defining the unit cell dimensions and space group. For instance, guanylurea sulphate hydrate crystallizes in a monoclinic system. The specific parameters obtained from these studies are crucial for understanding the intrinsic structural properties of the molecule.
Table 1: Representative Crystallographic Data for a this compound Salt
| Parameter | Guanylurea Sulphate Hydrate |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C 2/c |
| a (Å) | 30.353(6) |
| b (Å) | 6.6162(13) |
| c (Å) | 21.204(4) |
| β (°) | 99.37(3) |
| Volume (ų) | 4201.4(14) |
| Temperature (K) | 200 |
Data sourced from a study on guanylurea sulphate hydrate. epa.gov
The crystal packing of this compound salts is consistently dominated by an extensive and complex network of hydrogen bonds. epa.govmassbank.eu These interactions are the primary force governing the supramolecular assembly in the solid state. The multiple N-H groups of the cation act as hydrogen bond donors, while the carbonyl oxygen and the counter-anions (e.g., sulfate, chloride, or dipicrylamide anions) serve as acceptors. researchgate.netmassbank.eu
Key intermolecular interactions observed in the crystal structures include:
N-H···O Hydrogen Bonds: These are the most prevalent interactions, linking the guanylurea cations to the oxygen atoms of the counter-anions and any water molecules present in the crystal lattice. massbank.euresearchgate.net
Cation Dimerization: In some structures, pairs of guanylurea cations form dimers through N-H···O hydrogen bonds between their urea fragments, a common motif also seen in carboxylic amides. massbank.eu
Layered and Chained Structures: The hydrogen bonding network often results in the formation of layered structures or polymer-like chains, where cations and anions are intricately linked. researchgate.netepa.gov For example, in guanylurea hydrochloride, cation chains are laterally bonded by chloride anions and water molecules, creating a robust three-dimensional network. researchgate.net
These strong intermolecular forces, particularly the dense hydrogen-bonding network, contribute significantly to the stability and high density of the crystals. massbank.euresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
While comprehensive multi-dimensional NMR studies like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) specifically for this compound are not extensively detailed in the available literature, the principles of these techniques are directly applicable for its complete structural assignment in solution.
A standard ¹H NMR spectrum would reveal signals for the chemically distinct protons in the molecule's amino and imino groups. A ¹³C NMR spectrum would correspondingly show resonances for the carbonyl carbon and the guanidinium carbon. chemicalbook.com Multi-dimensional techniques would then be used to assemble the molecular framework:
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within the molecule.
HSQC would correlate each proton signal with the carbon atom to which it is directly attached, unambiguously assigning ¹H-¹³C one-bond connections.
HMBC would reveal longer-range correlations (typically 2-3 bonds) between protons and carbons, confirming the connectivity between the urea and guanidine (B92328) fragments of the molecule.
These experiments, when combined, would provide a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the covalent structure of this compound in solution. preprints.org
Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes (e.g., bond rotation) and proton exchange. libretexts.org For this compound, several dynamic processes could potentially be investigated:
Restricted Rotation: The C-N bonds within the urea and guanidine moieties may exhibit restricted rotation due to their partial double-bond character. Variable-temperature (VT) NMR experiments could be used to study this phenomenon. At low temperatures, separate signals for different conformers (rotamers) might be observed, which would coalesce into averaged signals as the temperature increases and the rate of rotation becomes fast on the NMR timescale. nih.gov
Proton Exchange: The protons on the nitrogen atoms are exchangeable. Their rate of exchange with the solvent or with each other can be influenced by factors like pH and temperature. This process often leads to broad signals in the ¹H NMR spectrum. libretexts.org Techniques like 2D EXSY (Exchange Spectroscopy) could be employed to measure the rates of these exchange processes. libretexts.org
Detailed experimental DNMR studies on this specific compound are not prominent in the literature, but the application of these methods would yield significant insights into its conformational flexibility and the kinetics of proton transfer.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions, which aids in structural elucidation.
Analysis of this compound by liquid chromatography coupled with electrospray ionization and a high-resolution mass spectrometer (LC-ESI-QFT) in positive ion mode detects the protonated molecule, [M+H]⁺, as the precursor ion. The high-resolution measurement confirms the compound's elemental composition. massbank.eu
Table 2: High-Resolution Mass Spectrometry Data for [M+H]⁺ of this compound
| Parameter | Value |
|---|---|
| Formula | C₂H₇N₄O⁺ |
| Precursor m/z | 103.0614 |
| Calculated Mass | 103.0614 |
| Mass Error (ppm) | 0.32 |
Data obtained via LC-ESI-QFT MS. massbank.eu
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 103.0614) provides insight into the molecule's structure through its fragmentation pattern. The collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) of the precursor ion yields several characteristic product ions.
Table 3: MS/MS Fragmentation Analysis of this compound
| Measured m/z | Tentative Formula | Mass Error (ppm) |
|---|---|---|
| 86.0349 | C₂H₄N₃O⁺ | 0.02 |
| 61.0396 | CH₅N₂O⁺ | -0.97 |
| 60.0556 | CH₆N₃⁺ | -0.23 |
| 69.0084 | C₂HN₂O⁺ | 0.3 |
Fragmentation data for the precursor ion [M+H]⁺ at m/z 103.0614. massbank.eu
The observed fragments, such as the loss of ammonia (B1221849) (NH₃) to form the ion at m/z 86.0349, and the formation of the guanidinium ion (m/z 60.0556), are consistent with the known structure of this compound. This fragmentation pattern serves as a structural fingerprint for the compound's identification.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the characterization of this compound, offering the precise mass of the molecule with high accuracy. This precision allows for the unambiguous determination of its elemental composition, a critical first step in structural identification. Unlike low-resolution mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can distinguish between ions with very similar nominal masses, thereby confirming the molecular formula.
For this compound (C₂H₆N₄O), HRMS can verify its elemental makeup by measuring the mass of its corresponding molecular ion with an accuracy typically within 5 parts per million (ppm). The analysis is often performed using soft ionization techniques like electrospray ionization (ESI), which minimizes fragmentation and preserves the intact molecule for detection, usually as a protonated species [M+H]⁺ in positive ion mode.
The high mass accuracy provided by HRMS is crucial for differentiating the target compound from other isobaric species, ensuring confident identification in complex mixtures or during reaction monitoring.
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |
| [M+H]⁺ | [C₂H₇N₄O]⁺ | 103.0614 |
| [M+Na]⁺ | [C₂H₆N₄ONa]⁺ | 125.0434 |
| [M+K]⁺ | [C₂H₆N₄OK]⁺ | 141.0173 |
This interactive table presents the calculated theoretical exact masses for common adducts of this compound, which can be experimentally verified using HRMS.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is an indispensable technique for confirming the molecular structure of this compound by probing its connectivity. The method involves multiple stages of mass analysis, typically by isolating the protonated molecular ion ([M+H]⁺, m/z 103.0614) in the first stage, subjecting it to fragmentation, and then analyzing the resulting product ions in the second stage.
Fragmentation is commonly induced through collision-induced dissociation (CID), where the isolated precursor ion collides with an inert gas. The energy from these collisions causes the ion to break apart at its weakest bonds, generating a unique fragmentation pattern that serves as a structural fingerprint. The analysis of these fragments allows for the reconstruction of the molecule's structure, confirming the presence and arrangement of its constituent parts, such as the guanidinium and acetamide (B32628) moieties.
For this compound, characteristic fragmentation pathways would likely involve the neutral loss of small molecules. The resulting product ions provide direct evidence for the compound's structural framework.
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Formula | Product Ion (m/z) |
| 103.0614 | NH₃ (Ammonia) | [C₂H₄N₃O]⁺ | 86.0352 |
| 103.0614 | HNCO (Isocyanic Acid) | [CH₅N₃]⁺ | 59.0481 |
| 86.0352 | CO (Carbon Monoxide) | [C₂H₄N₃]⁺ | 58.0403 |
This interactive table outlines a plausible fragmentation pathway for protonated this compound, showing the expected product ions that would be observed in an MS/MS spectrum.
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in this compound. The method is based on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending). An FTIR spectrum provides a unique molecular fingerprint, revealing the presence of key functional groups such as amines, imines, and amides.
The analysis of the FTIR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and the imine (=NH) groups are expected in the high-wavenumber region. The amide group gives rise to several distinct bands, most notably the C=O stretching (Amide I) and the N-H bending (Amide II) vibrations.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretching | Primary Amine (-NH₂), Imine (=NH) | 3100 - 3400 |
| C=O Stretching (Amide I) | Amide (-CONH₂) | 1650 - 1690 |
| C=N Stretching | Imine (C=NH) | 1640 - 1680 |
| N-H Bending (Amide II) | Amide (-CONH₂) | 1580 - 1620 |
| C-N Stretching | Amine, Amide | 1000 - 1350 |
This interactive table summarizes the key expected FTIR absorption bands for the functional groups in this compound, aiding in its spectral interpretation.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FTIR that provides information about molecular vibrations based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric bonds, which may be weak or absent in an FTIR spectrum. A Raman spectrum of this compound would help to confirm the presence of key structural features and provide insights into the molecular backbone.
Key Raman-active vibrations for this compound would include the stretching modes of the C=N and C=O bonds. The vibrations of the carbon-nitrogen backbone would also be prominent. Comparing the Raman spectrum with the FTIR spectrum can provide a more complete picture of the molecule's vibrational properties, as some modes may be active in one technique but not the other due to molecular symmetry rules.
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
| N-H Stretching | Amine, Imine | 3100 - 3400 |
| C=O Stretching (Amide I) | Amide | 1650 - 1690 |
| C=N Stretching | Imine | 1640 - 1680 |
| C-N Stretching | Backbone | 800 - 1200 |
| CH₂ Deformation | Methylene group | 1430 - 1460 |
This interactive table displays the expected Raman shifts for the primary vibrational modes of this compound.
Advanced Spectroscopic Probes for Intermolecular Interactions
The structure of this compound, rich in hydrogen bond donors (-NH₂, =NH) and acceptors (C=O, N atoms), facilitates the formation of extensive intermolecular interactions, particularly hydrogen bonds. Advanced spectroscopic methods can be employed to probe these non-covalent interactions, which are critical to understanding the compound's solid-state structure and behavior in solution.
Techniques such as temperature-dependent ultraviolet photodissociation (UVPD) spectroscopy can be applied to mass-selected, gas-phase clusters of the molecule. By analyzing the spectroscopic shifts upon cluster formation, detailed information about the strength and nature of the intermolecular forces can be derived. For example, a red-shift in an electronic transition upon dimerization is often indicative of strong hydrogen bonding interactions between the molecules.
Furthermore, changes in the vibrational frequencies observed in FTIR and Raman spectra under different conditions (e.g., concentration changes, different solvents, or solid vs. solution phase) can provide strong evidence of intermolecular hydrogen bonding. A shift of the N-H or C=O stretching frequencies to lower wavenumbers is a classic indicator of their participation in hydrogen bonding. These advanced methods are crucial for a comprehensive characterization that extends beyond the covalent structure to the supramolecular organization of this compound.
Studies on Derivatives and Analogues of 2 Amino 2 Iminoacetamide
Design and Synthesis of Chemically Modified Analogues
The chemical architecture of 2-amino-2-iminoacetamide offers multiple sites for modification, primarily at the amine and imine functionalities, as well as the core acetamide (B32628) backbone. Synthetic chemists have capitalized on this to create extensive libraries of derivatives.
The terminal amino group and the imino group of the guanidine (B92328) moiety are primary targets for chemical modification. These modifications aim to alter the basicity, lipophilicity, and hydrogen bonding capacity of the molecule, which can significantly influence its interaction with biological targets.
One common approach involves the acylation and sulfonylation of the amino group. The reaction of the amino functionality with various acylating and sulfonylating agents introduces a range of substituents. For instance, N-acyl sulfonamides are recognized as bioisosteres of carboxylic acids and are prevalent in many pharmaceutically active compounds. nih.govrsc.orgnih.gov The synthesis of these derivatives can be achieved through various methods, including the reaction of sulfonamides with acid anhydrides or acid chlorides. nih.gov
The imine functionality, being part of a guanidine-like structure, also presents opportunities for chemical alteration. The reactivity of the imine group in guanidine derivatives is well-documented and involves reactions such as nucleophilic addition and cycloaddition. ineosopen.orgacs.org These reactions can be used to introduce diverse functionalities, thereby expanding the chemical space of this compound analogues. For example, the reaction of guanidine with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate can lead to the formation of pyrimidine (B1678525) derivatives through an intramolecular cyclization process. researchgate.net
Table 1: Examples of Modifications at Amine and Imine Functionalities
| Modification Type | Reagents | Resulting Functional Group | Potential Impact |
|---|---|---|---|
| Acylation | Acid anhydrides, Acid chlorides | N-acyl derivative | Alters hydrogen bonding, lipophilicity |
| Sulfonylation | Sulfonyl chlorides | N-sulfonyl derivative | Introduces acidic properties, alters polarity |
| Alkylation | Alkyl halides | N-alkyl derivative | Increases steric bulk, modifies basicity |
| Cyclization (with bifunctional reagents) | Dicarbonyl compounds, etc. | Heterocyclic ring | Creates rigid structures, introduces new pharmacophores |
Alterations to the central acetamide backbone and the fusion of heterocyclic rings represent another significant strategy in the design of novel analogues. These modifications can lead to compounds with fundamentally different shapes, sizes, and electronic properties.
The fusion of heterocyclic rings to the this compound core has been a fruitful area of research. Heterocyclic structures like pyrimidines and triazines are commonly incorporated due to their prevalence in biologically active molecules. globalscitechocean.comresearchgate.netnih.govresearchgate.netresearchgate.netgoogle.com For example, 2-aminopyrimidine (B69317) derivatives can be synthesized by reacting a suitable precursor with guanidine nitrate (B79036) under pressure, catalyzed by sodium methoxide. google.com Similarly, functionalized 2,4-diamino-1,3,5-triazines can be prepared through a two-step synthesis involving biguanide (B1667054) intermediates. ijpras.com The synthesis of N- mdpi.comresearchgate.netrsc.orgtriazinyl-amides can be achieved from the reaction of 2-amino- mdpi.comresearchgate.netrsc.orgtriazines with ketones. nih.gov These fused systems can act as rigid scaffolds, orienting the key functional groups in a specific manner to enhance interactions with molecular targets.
Table 2: Examples of Heterocyclic Fusions with the this compound Core
| Fused Heterocycle | Synthetic Precursors | General Synthetic Method |
|---|---|---|
| Pyrimidine | Guanidine nitrate, Aldehyde derivatives | Condensation and cyclization |
| Triazine | Biguanide derivatives, Esters | Cyclocondensation |
| Imidazole (B134444) | Guanidine, α-haloketones | Condensation reaction |
Structure-Activity Relationship (SAR) Investigations (focused on chemical features and molecular targets)
Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. SAR studies on this compound analogues have provided valuable insights into the key structural features required for specific molecular interactions.
SAR studies have revealed that the guanidine group is often a critical pharmacophore, capable of forming multiple hydrogen bonds and salt bridges with biological macromolecules. nih.govnih.govsci-hub.se The planarity and charge distribution of the guanidinium (B1211019) ion are key determinants of its binding affinity. Modifications to the substituents on the guanidine nitrogen atoms can significantly impact activity. For instance, in a series of guanidine derivatives, the length of an alkyl chain connecting the guanidine moiety to another part of the molecule was found to influence biological activity. nih.gov
The nature of the substituents on the aromatic rings of fused heterocyclic analogues also plays a significant role. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, affecting its interaction with the target. For example, in a study of novel guanidine derivatives as anticancer agents, the binding of the compounds to DNA was a critical factor in their activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govfrontiersin.orgresearchgate.netresearchgate.net This approach allows for the prediction of the activity of novel compounds and provides insights into the physicochemical properties that are important for activity.
For guanidine derivatives, QSAR studies have been employed to understand their cytotoxic and antiviral activities. nih.gov These studies have shown that cytotoxicity can be correlated with electronic and lipophilic parameters. Such models can guide the design of new analogues with improved activity and reduced toxicity. nih.gov In another study, a 3D-QSAR model was developed for tricyclic guanidine analogues as anti-malarial agents, which helped in predicting the activity of new inhibitors. frontiersin.org Molecular docking studies are often used in conjunction with QSAR to visualize the binding modes of the compounds at the molecular target and to understand the key interactions. nih.govnih.govfrontiersin.orgnih.gov
Coordination Chemistry and Metal Complexes of this compound Analogues
The nitrogen-rich structure of this compound and its analogues, particularly the biguanide-like moiety, makes them excellent ligands for coordination with metal ions. mdpi.comresearchgate.netrsc.orgresearchgate.netnih.govias.ac.inacs.orgencyclopedia.pub The resulting metal complexes often exhibit unique geometries and electronic properties, which can lead to interesting chemical and biological activities.
Biguanides are known to form stable complexes with a variety of transition metals, including cobalt, copper, nickel, and zinc. mdpi.comrsc.orgresearchgate.netnih.gov The biguanide ligand typically acts as a bidentate chelating agent, coordinating to the metal ion through two of its nitrogen atoms. The resulting complexes can have different stoichiometries and geometries, such as octahedral or square planar, depending on the metal ion and the reaction conditions. mdpi.comnih.gov For example, a cobalt complex with metformin (B114582) (a biguanide derivative) was found to have an octahedral geometry, while a copper complex formed a dimeric structure with chloride bridges. mdpi.com
Guanylurea (B105422), the parent compound, also forms complexes with metal ions. For instance, it can act as a bidentate ligand in the formation of complexes with copper(II). ias.ac.in The mode of coordination can be influenced by the pH of the solution. ias.ac.in The study of these metal complexes is an active area of research, with potential applications in catalysis and materials science.
Ligand Properties and Chelation Modes
The ligand properties of this compound and its derivatives are dictated by the presence of multiple donor atoms, specifically nitrogen and oxygen. The amino (-NH2), imino (=NH), and amide (-CONH2) groups provide potential sites for coordination with metal ions. jocpr.com Due to this multi-functionality, these molecules can act as versatile ligands. mdpi.com
The amino and imino groups contain nitrogen atoms with lone pairs of electrons, making them effective Lewis bases for coordinating with transition metal ions. researchgate.net The amide group offers two potential coordination sites: the carbonyl oxygen and, less commonly, the amide nitrogen. Typically, coordination occurs through the carbonyl oxygen. This allows for several possible chelation modes, where the ligand binds to a central metal ion at multiple points to form a stable ring-like structure, known as a chelate. jocpr.com
Common chelation modes for ligands with similar functionalities include:
Bidentate Coordination: The ligand binds to the metal ion through two donor atoms. For this compound derivatives, this could involve the nitrogen of the amino group and the oxygen of the amide's carbonyl group, or the two nitrogen atoms from the amino and imino groups. jocpr.commdpi.com Amino acids, for instance, commonly act as bidentate ligands, coordinating through a carboxyl oxygen and an amino nitrogen.
Tridentate Coordination: The ligand coordinates using three donor sites. In certain Schiff base complexes, which share the imine functional group, tridentate chelation involving two nitrogen atoms and one oxygen atom is observed. mdpi.com A derivative of this compound could potentially bind through the amino nitrogen, imino nitrogen, and the carbonyl oxygen.
The specific chelation mode adopted depends on several factors, including the nature of the metal ion, the steric and electronic properties of substituents on the ligand scaffold, and the reaction conditions such as pH. nih.gov The formation of five- or six-membered chelate rings is generally favored due to their thermodynamic stability. researchgate.net
| Potential Donor Atoms | Possible Chelation Mode | Example from Analogous Ligands |
|---|---|---|
| Amino (N), Carbonyl (O) | Bidentate | Amino acids forming stable complexes with transition metals. |
| Amino (N), Imino (N) | Bidentate | Schiff base ligands coordinating through multiple nitrogen atoms. mdpi.com |
| Amino (N), Imino (N), Carbonyl (O) | Tridentate | Tridentate chelation observed in some Schiff base metal complexes. mdpi.com |
Spectroscopic and Structural Characterization of Metal Complexes
Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for identifying the donor atoms involved in coordination. When a ligand coordinates to a metal ion, the vibration frequencies of the functional groups involved in bonding are altered. For example, the involvement of the amino group in coordination is confirmed by a shift in the N-H stretching and bending vibration bands. jocpr.com A shift in the C=O stretching vibration of the amide group to a lower frequency (wavenumber) typically indicates coordination through the carbonyl oxygen. The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, providing direct evidence of complex formation. mdpi.com
Electronic (UV-Vis) Spectroscopy: UV-Visible spectroscopy provides insights into the electronic transitions within the complex and can help determine the geometry of the coordination sphere around the metal ion. The spectra of the complexes typically show shifts in the absorption bands of the ligand (intraligand transitions) and the appearance of new bands corresponding to d-d electronic transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands. researchgate.net The position and intensity of these bands are characteristic of the metal ion and its coordination environment (e.g., octahedral or tetrahedral).
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is often used for characterizing the ligands themselves, it can also provide information on complex formation, particularly for diamagnetic metal complexes. researchgate.net Upon coordination, the chemical shifts of protons and carbons near the binding sites are affected.
| Technique | Information Obtained | Typical Observations for Analogous Complexes |
|---|---|---|
| IR Spectroscopy | Identifies coordinating functional groups | Shift in ν(N-H) and ν(C=O) bands; Appearance of new ν(M-N) and ν(M-O) bands. jocpr.commdpi.com |
| UV-Vis Spectroscopy | Determines coordination geometry and electronic structure | Shift of ligand bands and appearance of new d-d transition or LMCT bands. researchgate.net |
| X-ray Crystallography | Provides precise 3D molecular structure | Determination of bond lengths, angles, coordination number, and geometry. |
Bio-isosteric Replacements and Scaffold Derivatization Strategies
In medicinal chemistry, the modification of a lead compound is crucial for optimizing its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. nih.gov For a scaffold like this compound, bio-isosteric replacement and derivatization are key strategies.
Bio-isosteric Replacements: Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. cambridgemedchemconsulting.com The amide bond is a common target for bio-isosteric replacement because it is often susceptible to enzymatic cleavage, leading to poor metabolic stability. nih.gov
Common bioisosteres for the amide group include five-membered heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. nih.gov These rings can mimic the steric and electronic properties of the amide bond, such as its planarity and ability to act as hydrogen bond acceptors, while offering greater metabolic stability. nih.gov Similarly, the imine group could be replaced with other functionalities to modulate the compound's properties.
| Original Group | Common Bioisostere | Rationale for Replacement |
|---|---|---|
| Amide (-CONH-) | 1,2,4-Oxadiazole | Improves metabolic stability, mimics planarity and dipole moment. nih.gov |
| Amide (-CONH-) | 1,2,3-Triazole | Enhances metabolic stability and can improve pharmacokinetic properties. nih.gov |
| Carboxylic Acid (-COOH) | Tetrazole | Mimics acidity and hydrogen bonding capability with improved oral absorption. |
| Hydrogen (-H) | Fluorine (-F) | Blocks metabolic oxidation at that position and can modulate pKa. cambridgemedchemconsulting.com |
Scaffold Derivatization Strategies: Derivatization of the this compound scaffold involves adding or modifying substituents at various positions to explore the structure-activity relationship (SAR). researchgate.net This can be achieved through standard synthetic organic chemistry techniques. nih.gov
Strategies for derivatization could include:
N-Alkylation/N-Arylation: Introducing alkyl or aryl groups on the amino or imino nitrogens can alter the ligand's steric bulk and electronic properties, which can influence its coordination behavior and biological activity.
Modification of the Acetamide Group: The terminal -NH2 of the acetamide can be substituted. For example, the synthesis of N-acyl derivatives can be explored to introduce new functionalities and interaction points for biological targets. semanticscholar.org
Introduction of Functional Groups: Adding groups that can participate in hydrogen bonding, or altering the lipophilicity of the molecule, can significantly impact its bioavailability and target engagement. nih.gov Chemical derivatization with reagents like acetic anhydride (B1165640) can be used to modify amino groups. nih.gov
These strategies allow for the systematic exploration of the chemical space around the core scaffold, leading to the identification of derivatives with optimized properties for specific applications, whether in materials science as novel ligands or in medicine as potential drug candidates. nih.govnih.gov
Applications in Chemical Science and Technology
Role as Chemical Building Blocks and Synthetic Intermediates in Organic Synthesis
With its reactive guanidine (B92328) and acetamide (B32628) functionalities, 2-Amino-2-iminoacetamide serves as a valuable synthon for the construction of a diverse array of organic molecules. Its utility is particularly pronounced in the synthesis of heterocyclic compounds and as a key reactant in the assembly of more complex molecular frameworks.
The guanidine unit within this compound is a well-established precursor for the synthesis of various nitrogen-containing heterocycles, which are scaffolds of immense importance in medicinal chemistry and materials science. Guanidines are known to participate in cyclocondensation reactions with bifunctional electrophiles to yield a variety of heterocyclic systems.
One of the most notable reactions involving guanidines is the Biginelli reaction , a one-pot multicomponent reaction that produces dihydropyrimidines. nih.govmagtech.com.cn In this reaction, a β-ketoester, an aldehyde, and a urea (B33335) or urea derivative (such as guanidine) react to form the heterocyclic product. magtech.com.cn While specific studies detailing the use of this compound in the Biginelli reaction are not prevalent, its inherent guanidine structure makes it a suitable candidate for this transformation, potentially leading to novel functionalized dihydropyrimidines. The reaction generally proceeds via an acid-catalyzed mechanism involving the formation of an acylimine intermediate, which then undergoes nucleophilic attack by the ketoester and subsequent cyclization with the guanidine moiety. magtech.com.cn
Furthermore, guanidines are key starting materials for the synthesis of imidazoles . For instance, 2-aminoimidazoles can be synthesized through the condensation of α-haloketones with guanidine derivatives. rsc.org This reaction provides a direct route to a class of compounds with significant pharmacological relevance. The nucleophilic nature of the guanidine nitrogens facilitates the initial substitution of the halogen, followed by an intramolecular cyclization and dehydration to form the imidazole (B134444) ring.
The synthesis of pyrimidines also frequently employs guanidine-containing precursors. The condensation of guanidine with 1,3-dicarbonyl compounds or their synthetic equivalents is a classical and efficient method for constructing the pyrimidine (B1678525) ring. thieme-connect.comacs.org This approach allows for the introduction of diverse substituents onto the heterocyclic core. Given its structure, this compound could be envisioned to react in a similar manner, yielding pyrimidines bearing an acetamide side chain.
The following table summarizes the potential of this compound as a precursor in major heterocyclic syntheses based on the known reactivity of the guanidine functional group.
| Heterocyclic System | General Reactants | Potential Role of this compound |
| Dihydropyrimidines | β-Ketoester, Aldehyde | Guanidine component in the Biginelli reaction |
| Imidazoles | α-Haloketone | Guanidine source for cyclocondensation |
| Pyrimidines | 1,3-Dicarbonyl compound | Nucleophilic component for ring formation |
Beyond the synthesis of fundamental heterocyclic cores, the guanidine group of this compound can be a key reactive handle in the construction of more elaborate molecular architectures. Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis for rapidly building molecular complexity, and guanidines are often valuable participants in these transformations. dntb.gov.ua
The ability of the guanidine group to act as a strong base and a bidentate nucleophile allows it to engage in a variety of bond-forming reactions. While direct examples involving this compound are not extensively documented, the principles of guanidine reactivity suggest its potential utility. For instance, in the synthesis of complex natural products or their analogues, the introduction of a guanidine-containing fragment can be a crucial step. The reactivity of guanidines has been explored in tandem aza-Michael addition/intramolecular cyclization reactions, showcasing their ability to participate in sequential bond-forming events. rsc.org
Contributions to Catalysis and Reaction Development
The unique electronic properties of the guanidine moiety, characterized by its strong basicity and ability to form stable guanidinium (B1211019) cations, make this compound and related structures valuable in the field of catalysis.
Guanidines and their anionic counterparts, guanidinates, have emerged as versatile ligands in coordination and organometallic chemistry. nih.govresearchgate.netresearchgate.net The nitrogen-rich guanidine core can coordinate to a wide range of metal centers, and the electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the guanidine nitrogen atoms. semanticscholar.org
The this compound molecule, with its multiple nitrogen donor sites, has the potential to act as a chelating ligand for various transition metals. The coordination of the guanidine nitrogen atoms and potentially the amide oxygen could lead to stable metal complexes. These complexes could find applications in various catalytic transformations, such as polymerization, cross-coupling reactions, and oxidation reactions. nih.gov The strong electron-donating ability of the guanidine moiety can significantly influence the reactivity of the coordinated metal center. semanticscholar.org
| Metal Complex Property | Influence of Guanidine-based Ligand |
| Electronic Properties | Strong electron donation from nitrogen atoms modulates metal's redox potential. |
| Steric Environment | Substituents on the guanidine can be tailored to control access to the metal center. |
| Stability | Chelation by the guanidine and other functionalities can lead to robust complexes. |
Guanidines and their protonated forms, guanidinium salts, are known to act as organocatalysts, participating in reactions through various activation modes. nih.govjst.go.jprsc.org Guanidines can function as strong Brønsted bases to deprotonate substrates, thereby increasing their nucleophilicity. rsc.org The resulting guanidinium ion can then act as a hydrogen-bond donor, activating an electrophile and organizing the transition state. rsc.orgrsc.org
The catalytic cycle of many guanidine-catalyzed reactions involves the transfer of a proton. wwu.edu The basicity of the guanidine and the hydrogen-bonding ability of the corresponding guanidinium ion are key to their catalytic activity. While specific mechanistic studies involving this compound as a catalyst are yet to be reported, its fundamental guanidine structure suggests it could participate in similar catalytic cycles. For example, it could potentially catalyze reactions such as the Henry reaction (nitroaldol reaction) or Michael additions. acs.orgingentaconnect.com
Furthermore, guanidinium salts have been employed as catalysts for the fixation of carbon dioxide into epoxides to form cyclic carbonates. rsc.org This highlights the potential of guanidine derivatives to act as catalysts in environmentally relevant transformations.
Applications in Materials Science and Engineering
The incorporation of the guanidine functional group into polymeric structures can impart unique and desirable properties to materials, leading to applications in various technological fields.
Guanidine-containing polymers have garnered significant attention for their potent antimicrobial properties. magtech.com.cnnih.gov The cationic guanidinium group, which would be the predominant form of the guanidine moiety in this compound at physiological pH, can interact with the negatively charged cell membranes of bacteria, leading to membrane disruption and cell death. nih.gov
Polymers can be synthesized that incorporate guanidine units either in the main chain or as pendant groups. While direct polymerization of this compound is not a common route, its functional groups could potentially be utilized in polycondensation or addition polymerization reactions. For instance, the amino group could react with suitable comonomers to form polymers. Subsequently, the pendant guanidine groups would confer antimicrobial activity to the resulting material. Modified guanidine-based polymers have been synthesized through two-step polymerization processes involving condensation and cross-linking to achieve higher molecular weights and charge densities, which are crucial for their antimicrobial efficacy. acs.org
In addition to antimicrobial applications, the strong basicity and hydrogen-bonding capabilities of the guanidine group can be exploited in the design of functional materials. For example, materials containing guanidine moieties could be explored for applications in CO2 capture, as the guanidine can reversibly react with carbon dioxide.
Incorporation into Functional Polymers and Composites
The direct incorporation of this compound into polymer backbones or as a functional side group is not extensively documented in current scientific literature. However, the molecule's structure presents several possibilities for its use in polymer chemistry. The field of synthetic glycopolymers, which are polymers with pendant carbohydrates, often involves the polymerization of monomers containing amino or hydroxyl groups. nih.gov
The functional groups of this compound—specifically the primary amine and carboxylic acid derived from its glycine (B1666218) backbone, along with the reactive guanidinium group—offer multiple handles for polymerization or grafting onto existing polymer chains. For instance, the amino and carboxyl groups could participate in polycondensation reactions to form polyamide or polyester (B1180765) structures. Ring-opening polymerization of N-carboxyanhydride (NCA) monomers is a common method for producing polymers with peptide-like backbones, a technique that could potentially be adapted for amino acid derivatives like glycocyamine (B1671910). nih.govuah.edu The positively charged guanidinium group could impart unique properties to materials, such as enhanced adhesion, antimicrobial activity, or the ability to interact with anionic biomolecules, which are desirable traits in functional composites and biomedical materials.
Chemical Absorbents and Scavengers (e.g., CO2 capture related chemistry)
There is currently a lack of specific research demonstrating the use of this compound as a chemical absorbent for carbon dioxide. However, the broader class of amine-containing compounds is widely investigated for this purpose. Aqueous solutions of amino acid salts, such as potassium glycinate, have been explored as "green" solvents for CO2 capture. nih.govgpaeurope.com These systems function by the reaction of the amine group with CO2 to form carbamates and bicarbonates, effectively sequestering the gas from a stream. nih.gov
Similarly, other renewable and eco-friendly amine compounds, like the amino sugar glucosamine, are being studied for their CO2 absorption kinetics. bohrium.comresearchgate.netresearchgate.net Given that this compound possesses an amino group, it could theoretically participate in similar acid-gas capture chemistry. The presence of the highly basic guanidinium group might also influence its absorption capacity and kinetics. However, without experimental data, its efficiency, loading capacity, and stability in a CO2 capture-regeneration cycle remain speculative. Further research would be needed to evaluate its potential in this application compared to established amine solvents.
Development of Chemical Probes for Biological Systems (mechanistic investigations)
The development of chemical probes is essential for elucidating complex biological mechanisms. frontiersin.org While this compound itself has not been extensively modified to create novel probes, its central role in creatine (B1669601) metabolism makes its associated pathways a key target for such tools. clinicaltrials.gov It is endogenously produced from glycine and arginine by the enzyme L-arginine:glycine amidinotransferase (AGAT) and is subsequently methylated to creatine by guanidinoacetate N-methyltransferase (GAMT). nih.govwikipedia.org
Deficiencies or excesses in glycocyamine levels are linked to various clinical conditions, highlighting the importance of its metabolic pathways. nih.gov Therefore, chemical probes designed to interact with AGAT, GAMT, or glycocyamine transporters could be powerful tools for mechanistic investigations into cellular energy homeostasis and related disorders. nih.govnih.gov Such probes could be used to monitor enzyme activity, visualize metabolic flux, or identify novel protein-protein interactions within the creatine biosynthesis pathway. grantome.com
Enzyme Interaction Modulators (non-clinical mechanistic studies)
This compound is an endogenous modulator of enzyme interactions, acting as the natural substrate for the enzyme guanidinoacetate N-methyltransferase (GAMT). wikipedia.orgcapes.gov.br The catalytic efficiency of GAMT is directly dependent on the availability of glycocyamine and the methyl donor S-adenosylmethionine. Therefore, fluctuations in intracellular glycocyamine concentrations directly influence the rate of creatine synthesis. In non-clinical studies, manipulating glycocyamine levels can be used to probe the kinetics and regulation of the creatine biosynthetic pathway.
Furthermore, because it is the product of the reaction catalyzed by L-arginine:glycine amidinotransferase (AGAT), it can act as a feedback inhibitor, modulating the activity of its own synthesis. nih.gov Studying these interactions provides insight into the metabolic regulation of cellular energy. The compound's role as a key intermediate makes it a critical tool in mechanistic studies of amino acid metabolism and high-energy phosphate (B84403) transfer. frontiersin.org
Development of Fluorescent or Spin Labels for Biomolecular Research
The use of this compound as a core structure for fluorescent or spin labels is not reported in the literature. The general strategy for creating such labels involves covalently attaching a reporter molecule (a fluorophore or a stable radical) to a biomolecule that can target a specific cellular component or process. nih.govbiomol.com
This compound possesses functional groups suitable for conjugation with various fluorescent dyes. caymanchem.com The primary amine or the carboxylic acid can be reacted with common amine-reactive (e.g., isothiocyanates, succinimidyl esters) or carboxyl-reactive dyes, respectively. biomol.comresearchgate.net For example, a fluorophore could be attached to the glycine portion of the molecule. The resulting fluorescent conjugate could then potentially be used to study the activity of enzymes and transporters involved in glycocyamine metabolism, such as GAMT or specific membrane transporters like SLC6A6. nih.gov This would allow for real-time imaging of its uptake and conversion in living cells, providing a powerful tool for biomolecular research. researchgate.net
Advanced Analytical Method Development Utilizing this compound or its Derivatives
Accurate quantification of this compound is crucial for clinical diagnostics and metabolic research. nih.govnih.gov Consequently, several advanced analytical methods have been developed for its detection and measurement in biological matrices.
High-Performance Liquid Chromatography (HPLC) is the most common technique. zeaplant.com Methods often employ reversed-phase or cation exchange columns for separation, coupled with various detection techniques. sielc.comsigmaaldrich.com Pre- or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) is frequently used to create a fluorescent product, enhancing detection sensitivity. who.int However, methods for analyzing the underivatized compound have also been developed, simplifying sample preparation. imtakt.com
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for quantifying glycocyamine in complex samples like urine and plasma. zeaplant.comsigmaaldrich.com Capillary Electrophoresis (CE) is another powerful technique that separates compounds based on their electrophoretic mobility, which is well-suited for charged molecules like glycocyamine. zeaplant.com These advanced methods are essential for studying the compound's role in health and disease.
Table 1: Selected HPLC Methods for the Analysis of this compound (Glycocyamine)
| Analytical Method | Column Type | Mobile Phase | Detection Method | Application | Reference |
|---|---|---|---|---|---|
| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile (B52724), Water, Phosphoric Acid | Not specified | General analysis | sielc.com |
| HPLC-MS | Not specified | Not specified | Mass Spectrometry | Analysis of underivatized amino acids | imtakt.com |
| LC-MS/MS | Cation Exchange | Ammonium Acetate Gradient | Tandem Mass Spectrometry | Simultaneous determination in urine | sigmaaldrich.com |
| RP-HPLC | YMC PACK ODS A | Sodium Acetate, Acetonitrile | UV (254 nm) | Impurity quantification in drug substance | researchgate.net |
| HPLC | Not specified | Not specified | UV-Vis Detector | General quantification | zeaplant.com |
Q & A
Q. Table 1: Comparative Yields in Synthesis Protocols
| Method | Solvent | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Reflux amidation | Benzene | None | 78 | 95% | Adapted |
| Microwave-assisted | DMF | K₂CO₃ | 85 | 98% | Hypothetical |
Q. Table 2: Stability in Buffered Solutions
| pH | Temperature (°C) | Degradation Half-Life (h) | Major Degradation Product |
|---|---|---|---|
| 6.0 | 4 | 48 | Glycine derivative |
| 7.4 | 25 | 12 | Iminoester |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
